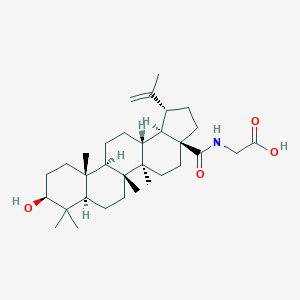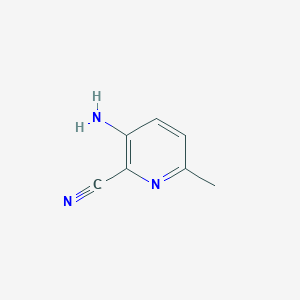![molecular formula C9H13NO4 B066354 (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid CAS No. 162107-50-8](/img/structure/B66354.png)
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid, also known as MPA-3Y, is a chemical compound that has gained attention in the scientific community due to its potential use in the development of new drugs. It is a derivative of but-3-ynoic acid and has a unique structure that makes it an interesting target for research.
Mechanism Of Action
The mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid is not fully understood, but it is thought to act by inhibiting the activity of specific enzymes or receptors. It has been shown to have activity against a variety of targets, including histone deacetylases, proteases, and kinases.
Biochemical And Physiological Effects
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune response. It has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Advantages And Limitations For Lab Experiments
One advantage of using (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid in lab experiments is its unique structure, which makes it an interesting target for research. It has also been shown to have activity against a variety of targets, making it a versatile tool for studying biological processes. However, like all chemical compounds, (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has limitations, including potential toxicity and the need for careful handling and storage.
Future Directions
There are several potential future directions for research on (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid. One area of interest is the development of new drugs based on its structure and activity. Another area of interest is the use of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid as a tool for chemical biology research, including the study of enzyme and receptor function. Additionally, further studies are needed to fully understand the mechanism of action of (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid and its potential use in the treatment of various diseases.
Synthesis Methods
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid can be synthesized through a multi-step process that involves the reaction of but-3-ynoic acid with various reagents. One commonly used method involves the reaction of but-3-ynoic acid with tert-butyl carbamate, followed by the addition of a base to generate (2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid.
Scientific Research Applications
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid has been studied extensively for its potential use in the development of new drugs. It has been shown to have activity against a variety of targets, including enzymes and receptors involved in cancer, inflammation, and infectious diseases. Several studies have also investigated its potential use as a tool for chemical biology research.
properties
CAS RN |
162107-50-8 |
|---|---|
Product Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic Acid |
Molecular Formula |
C9H13NO4 |
Molecular Weight |
199.2 g/mol |
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]but-3-ynoic acid |
InChI |
InChI=1S/C9H13NO4/c1-5-6(7(11)12)10-8(13)14-9(2,3)4/h1,6H,2-4H3,(H,10,13)(H,11,12)/t6-/m1/s1 |
InChI Key |
DFUYMGIIHZBGAX-ZCFIWIBFSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C#C)C(=O)O |
SMILES |
CC(C)(C)OC(=O)NC(C#C)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#C)C(=O)O |
synonyms |
3-Butynoicacid,2-[[(1,1-dimethylethoxy)carbonyl]amino]-,(R)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



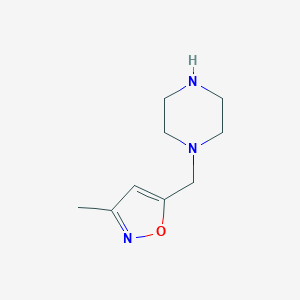
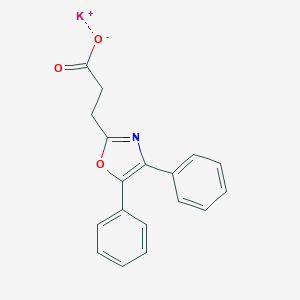
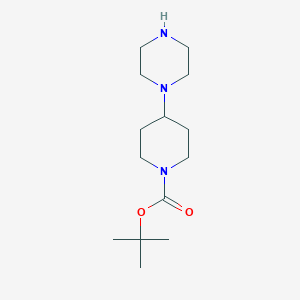

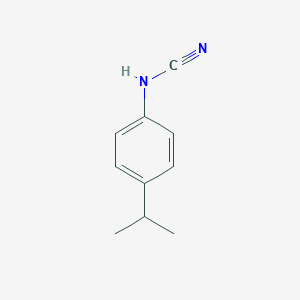
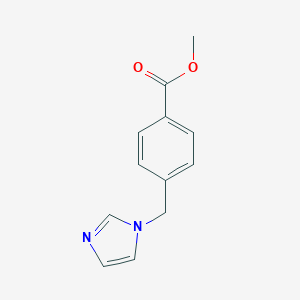
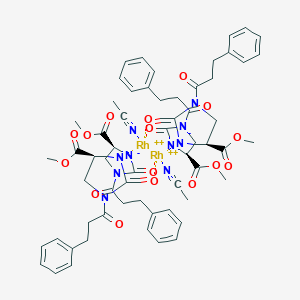
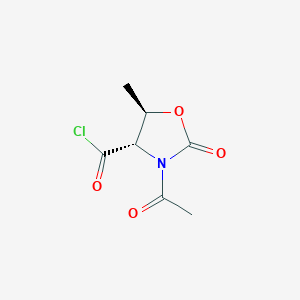
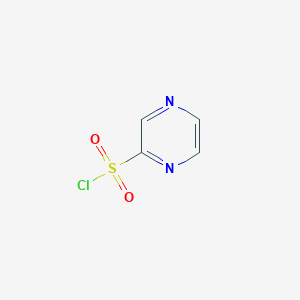
![(5-Bromobenzo[b]furan-2-yl)methylamine](/img/structure/B66291.png)
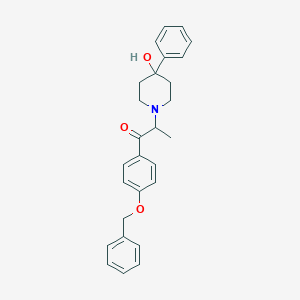
![3-[(4-Chlorophenyl)sulfonyl]-1,3-thiazolane-2-carbohydrazide](/img/structure/B66299.png)
